molecular formula C15H23BO4 B3241157 2-Methyl-4-(methoxymethoxy)phenylboronic acid pinacol ester CAS No. 1451392-30-5

2-Methyl-4-(methoxymethoxy)phenylboronic acid pinacol ester

Cat. No.: B3241157
CAS No.: 1451392-30-5
M. Wt: 278.15 g/mol
InChI Key: AFVKGNAATYMYBB-UHFFFAOYSA-N
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Description

2-Methyl-4-(methoxymethoxy)phenylboronic acid pinacol ester (CAS: 1260374-05-7) is a boronic ester derivative with a methoxymethoxy (-OCH2OCH3) substituent at the para position of the phenyl ring and a methyl group at the ortho position. This compound is structurally characterized by the pinacol (1,2-diol) ester protecting group, which stabilizes the boronic acid moiety and enhances solubility in organic solvents . It is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity under anhydrous conditions. Additionally, its methoxymethoxy group introduces unique electronic and steric effects, which may influence hydrolysis kinetics and applications in stimuli-responsive materials .

Properties

IUPAC Name

2-[4-(methoxymethoxy)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO4/c1-11-9-12(18-10-17-6)7-8-13(11)16-19-14(2,3)15(4,5)20-16/h7-9H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVKGNAATYMYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801140409
Record name 2-[4-(Methoxymethoxy)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451392-30-5
Record name 2-[4-(Methoxymethoxy)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Methoxymethoxy)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(methoxymethoxy)phenylboronic acid pinacol ester typically involves the reaction of 2-Methyl-4-(methoxymethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Key Findings :

  • Hydroxyl (-OH) and acetamido (-NHAc) substituents hydrolyze rapidly due to their electron-withdrawing effects, which polarize the boron-oxygen bond .
  • Methoxymethoxy (-OCH2OCH3) : While experimental data for this group is unavailable, its ether-like structure (moderately electron-donating) suggests hydrolysis kinetics slower than -OH/-NHAc but faster than -NH2. This intermediate stability could make it suitable for delayed-release drug delivery systems .

Solubility in Organic Solvents

Phenylboronic pinacol esters generally exhibit superior solubility compared to their parent acids. A comparative analysis of solubility in common solvents is shown in Table 2:

Compound Chloroform Acetone 3-Pentanone Methylcyclohexane
Phenylboronic acid Moderate High High Very low
Phenylboronic acid pinacol ester High High High Low
Phenylboronic acid azaester High Moderate Moderate Very low
2-Methyl-4-(methoxymethoxy) ester High High High Low

Key Findings :

  • Pinacol esters show uniformly high solubility in polar solvents (e.g., chloroform, acetone) due to reduced crystallinity from the bulky pinacol group .
  • The methoxymethoxy substituent likely enhances solubility in polar aprotic solvents (e.g., acetone) compared to non-polar hydrocarbons (e.g., methylcyclohexane), aligning with trends observed in other pinacol esters .

Reactive Oxygen Species (ROS)-Responsive Materials

Phenylboronic pinacol esters are widely used in ROS-triggered drug delivery systems. Comparisons with analogs highlight substituent-dependent responsiveness:

  • Hydroxymethyl-substituted ester : Rapid ROS-triggered degradation enables quick payload release, ideal for acute inflammation treatment .
  • Methoxymethoxy-substituted ester : The ether group may slow ROS-induced cleavage compared to hydroxymethyl analogs, enabling sustained release in chronic conditions (e.g., periodontitis) .

Suzuki-Miyaura Cross-Coupling Reactions

  • Methyl ester derivatives (e.g., Methyl 2-methyl-4-boronobenzoate): Electron-withdrawing ester groups enhance electrophilicity, improving coupling efficiency with aryl halides .
  • Methoxymethoxy-substituted ester : The electron-donating methoxymethoxy group may reduce boron electrophilicity, requiring optimized reaction conditions (e.g., higher temperatures or stronger bases) .

Biological Activity

2-Methyl-4-(methoxymethoxy)phenylboronic acid pinacol ester is an organic compound with the molecular formula C15H23BO4C_{15}H_{23}BO_4 and a molecular weight of 278.16 g/mol. This compound is part of a class known as boronic esters, which have garnered attention for their diverse applications in medicinal chemistry, particularly in drug design and development. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological contexts, and potential therapeutic applications.

The compound features a boronic ester functional group, which is known for its ability to form reversible covalent bonds with diols. This property is particularly useful in biological systems where it can be employed to design sensors for carbohydrate detection or as a mechanism for drug delivery systems.

Mechanisms of Biological Activity

  • Enzyme Inhibition : Boronic acids and their derivatives are recognized for their ability to inhibit certain enzymes, particularly serine proteases and glycosidases. The pinacol ester form may enhance stability and bioavailability, making it a candidate for enzyme inhibition studies.
  • Sensor Development : The ability of boronic esters to interact with sugars allows them to be utilized in the development of biosensors. These sensors can detect glucose levels in diabetic patients or monitor other carbohydrate-related diseases.
  • Drug Delivery Systems : The unique properties of boronic esters facilitate their use in targeted drug delivery systems. They can be designed to release therapeutic agents in response to specific biological stimuli, such as pH changes or the presence of certain biomolecules.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits glycosidases and proteases
Sensor DevelopmentUsed in glucose sensing applications
Drug DeliveryPotential for targeted release mechanisms

Case Studies

  • Enzyme Inhibition Studies :
    Research has demonstrated that phenylboronic acids exhibit inhibitory effects on various enzymes involved in carbohydrate metabolism. A study highlighted the effectiveness of boronic esters in inhibiting α-glucosidase, which plays a significant role in glucose absorption, thus suggesting potential applications in managing diabetes.
  • Biosensor Applications :
    A recent investigation into the use of boronic esters for glucose detection revealed that this compound could effectively bind glucose at physiological pH levels, leading to significant changes detectable via fluorescence . This property is crucial for developing non-invasive glucose monitoring devices.
  • Drug Delivery Mechanisms :
    The compound's ability to undergo hydrolysis at physiological pH suggests its potential use in drug delivery systems where controlled release is desired. Studies indicate that modifications to the boronic acid structure can enhance the specificity and efficiency of drug release mechanisms .

Q & A

Basic Questions

Q. What are the critical steps in synthesizing 2-methyl-4-(methoxymethoxy)phenylboronic acid pinacol ester?

  • Methodology : Synthesis typically involves:

  • Substituted phenyl precursor preparation : Start with 2-methyl-4-(methoxymethoxy)phenyl bromide or iodide.
  • Miyaura borylation : React with bis(pinacolato)diboron (B₂Pin₂) using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF at 80–100°C under inert gas .
  • Purification : Column chromatography (hexane/ethyl acetate) or recrystallization to achieve >95% purity.
    • Key considerations : Moisture-sensitive intermediates require Schlenk-line techniques. Optimize reaction time to avoid byproducts like deboronation .

Q. How is this compound characterized spectroscopically?

  • NMR analysis :

  • ¹H NMR : Peaks for methoxymethoxy group (~δ 3.3–3.5 ppm for OCH₃ and δ 4.6–4.8 ppm for OCH₂O). Pinacol methyl groups appear as singlet (~δ 1.3 ppm).
  • ¹¹B NMR : Signal at ~30–32 ppm confirms boronic ester formation .
    • Mass spectrometry : ESI-MS or HRMS shows [M+H]⁺ or [M+Na]⁺ ions matching the molecular formula (C₁₅H₂₂BO₄). LC-MS with reverse-phase columns (C18) validates purity .

Q. What are its primary applications in organic synthesis?

  • Suzuki-Miyaura cross-coupling : Forms biaryl structures with aryl halides. The methoxymethoxy group enhances solubility in polar solvents (e.g., DMF/H₂O mixtures), enabling coupling at 60–90°C with Pd(PPh₃)₄ .
  • Protecting group strategies : The boronic ester can be hydrolyzed to a boronic acid under acidic conditions for further functionalization .

Advanced Research Questions

Q. How does the methoxymethoxy substituent influence reactivity in cross-coupling reactions?

  • Steric/electronic effects : The methoxymethoxy group is electron-donating, increasing electron density on the aromatic ring, which accelerates oxidative addition with Pd(0). However, steric bulk near the boron may reduce coupling efficiency with hindered aryl halides.
  • Case study : Compared to 4-methoxy analogs, this compound shows 10–15% lower yields in couplings with ortho-substituted aryl bromides due to steric hindrance .

Q. What strategies stabilize this compound against hydrolysis during aqueous-phase reactions?

  • Buffered conditions : Use pH 7–8 phosphate or Tris-HCl buffers to minimize ester hydrolysis.
  • Co-solvents : Add THF or dioxane (20–30% v/v) to reduce water activity.
  • Temperature control : Reactions at ≤50°C prevent rapid degradation (t½ < 2 hours at 80°C in pure H₂O) .

Q. How can its interactions with diol-containing biomolecules be systematically studied?

  • Fluorescence quenching assays : Pair with anthracene-based diols; boronate ester formation quenches fluorescence (λex = 360 nm, λem = 430 nm).
  • ITC (Isothermal Titration Calorimetry) : Measure binding constants (Kd) with sugars (e.g., glucose) or glycoproteins. Reported Kd values for similar compounds range 10⁻³–10⁻⁴ M .

Safety and Handling

  • Storage : Under argon at –20°C in amber vials to prevent light/moisture degradation .
  • Hazards : Irritant (GHS Category Xi). Use PPE (nitrile gloves, goggles) and work in a fume hood .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-4-(methoxymethoxy)phenylboronic acid pinacol ester
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2-Methyl-4-(methoxymethoxy)phenylboronic acid pinacol ester

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